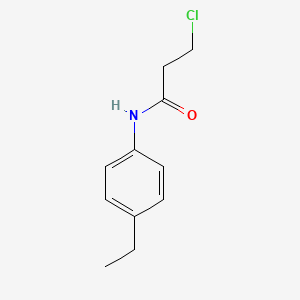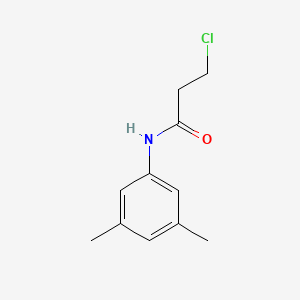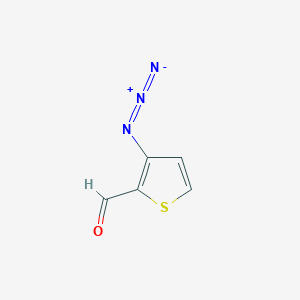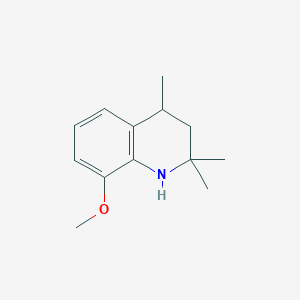
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
説明
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a biochemical used for proteomics research . Its molecular formula is C13H19NO and its molecular weight is 205.3 .
Molecular Structure Analysis
The molecular structure of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The molecular formula of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is C13H19NO and its molecular weight is 205.3 .科学的研究の応用
Antioxidant Properties in Neuroprotection
Quinoline derivatives, like the one , have been noted for their potential as powerful antioxidants. This property can be significantly helpful in neuroprotection against diseases such as Parkinsonism. Antioxidants help in mitigating oxidative stress, which is a factor in neurodegenerative diseases .
Apoptosis Induction in Cancer Therapy
Compounds similar to 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been observed to induce apoptosis in cancer cells. This process is crucial for eliminating cancerous cells and is a key target for cancer therapies .
Azo Dye Synthesis
Azo dyes based on quinoline derivatives are used in various industries for coloring purposes due to their vibrant colors and stability. The synthesis of these dyes has been improved by using related quinoline compounds .
Antibacterial Applications
Some quinoline derivatives have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. This suggests potential use in developing new antibacterial agents .
Domino Reactions in Chemical Synthesis
Quinoline derivatives are used in domino reactions, which are a series of chemical processes that occur one after another without the need to isolate intermediates. This is useful in the efficient synthesis of complex organic compounds .
作用機序
Target of Action
The primary targets of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are currently unknown
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, such as the oxidative stress pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . These factors can include pH, temperature, and the presence of other compounds or enzymes that can interact with 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
特性
IUPAC Name |
8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWTUYPGVAHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
18339-46-3 | |
| Record name | 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




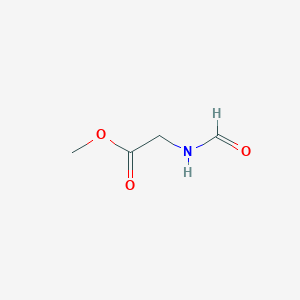
![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
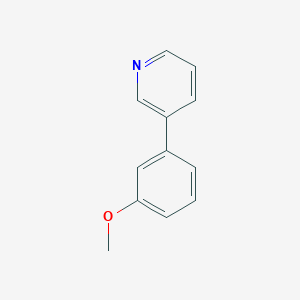
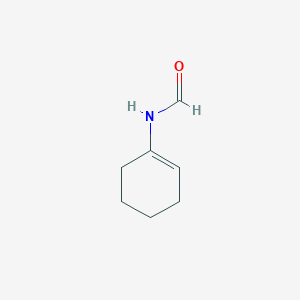
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
